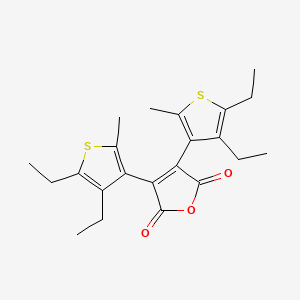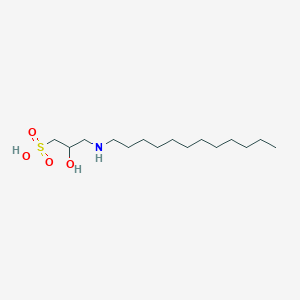
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid is an organic compound known for its surfactant properties. It is used in various scientific and industrial applications due to its ability to reduce surface tension and interact with biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of dodecylamine with epichlorohydrin, followed by sulfonation. The reaction conditions include:
Reaction with Epichlorohydrin: Dodecylamine is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-70°C.
Sulfonation: The resulting product is then sulfonated using sulfur trioxide or chlorosulfonic acid. This step is usually performed at lower temperatures to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of biological membranes, making it useful in cell lysis and membrane studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecylamine: The amine precursor used in the synthesis of 3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid.
Sodium laureth sulfate: A related surfactant used in personal care products.
Uniqueness
This compound is unique due to its combination of an amine group, hydroxyl group, and sulfonic acid group, which provides it with distinct chemical reactivity and surfactant properties. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins.
Propriétés
Numéro CAS |
116448-23-8 |
|---|---|
Formule moléculaire |
C15H33NO4S |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
3-(dodecylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C15H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15(17)14-21(18,19)20/h15-17H,2-14H2,1H3,(H,18,19,20) |
Clé InChI |
VBVXCGIMJVVEFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCC(CS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


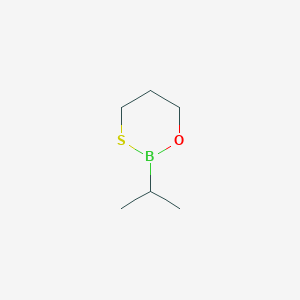

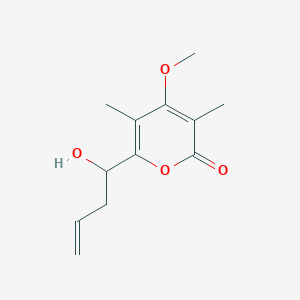
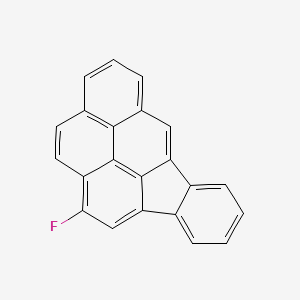

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

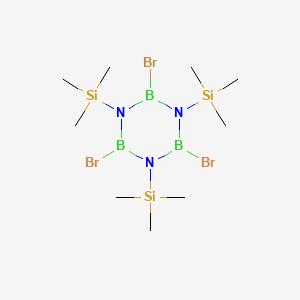
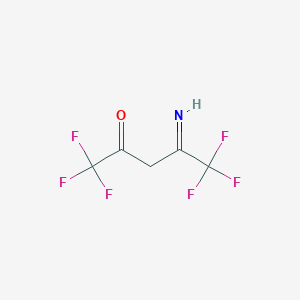
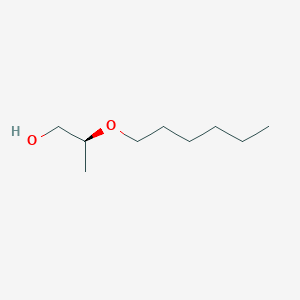

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
